1-Methoxy-N-((tetrahydro-2H-pyran-4-yl)methyl)butan-2-amine
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Overview
Description
1-Methoxy-N-((tetrahydro-2H-pyran-4-yl)methyl)butan-2-amine is an organic compound that features a methoxy group, a tetrahydropyran ring, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-N-((tetrahydro-2H-pyran-4-yl)methyl)butan-2-amine typically involves multiple steps:
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through the acid-catalyzed cyclization of 4-hydroxybutanal.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.
Amine Functionalization: The amine group can be introduced through reductive amination of the corresponding ketone with an amine source like ammonia or a primary amine, using a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
1-Methoxy-N-((tetrahydro-2H-pyran-4-yl)methyl)butan-2-amine can undergo various chemical reactions:
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.
Reduction: The amine group can be reduced to an alkyl group using strong reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.
Major Products
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an alkylated amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Methoxy-N-((tetrahydro-2H-pyran-4-yl)methyl)butan-2-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the study of enzyme interactions due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methoxy-N-((tetrahydro-2H-pyran-4-yl)methyl)butan-2-amine involves its interaction with molecular targets such as enzymes or receptors. The methoxy group and amine functionality allow it to form hydrogen bonds and electrostatic interactions, influencing biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
1-Methoxy-N-methylbutan-2-amine: Lacks the tetrahydropyran ring, making it less structurally complex.
N-((tetrahydro-2H-pyran-4-yl)methyl)butan-2-amine:
Uniqueness
1-Methoxy-N-((tetrahydro-2H-pyran-4-yl)methyl)butan-2-amine is unique due to the combination of the methoxy group, tetrahydropyran ring, and amine functionality, which confer distinct chemical and biological properties not found in simpler analogs.
This compound’s unique structure and reactivity make it a valuable subject of study in various scientific disciplines.
Properties
Molecular Formula |
C11H23NO2 |
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Molecular Weight |
201.31 g/mol |
IUPAC Name |
1-methoxy-N-(oxan-4-ylmethyl)butan-2-amine |
InChI |
InChI=1S/C11H23NO2/c1-3-11(9-13-2)12-8-10-4-6-14-7-5-10/h10-12H,3-9H2,1-2H3 |
InChI Key |
WIOHWAGCJSJPNY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(COC)NCC1CCOCC1 |
Origin of Product |
United States |
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